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molecular formula C10H7Cl2N3O B8739406 2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine

2,4-Dichloro-6-(3-methoxyphenyl)-1,3,5-triazine

Cat. No. B8739406
M. Wt: 256.08 g/mol
InChI Key: HKTVXKJUBKZIFP-UHFFFAOYSA-N
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Patent
US09321735B2

Procedure details

A solution of cyanuric chloride (3.69 g, 20 mmol) in dry THF (20 mL) under nitrogen was treated dropwise with a solution of 3-methoxyphenylmagnesium bromide in THF (20 mL, 1M, 20 mmol). The solution became warm and was stirred for 30 minutes at room temperature followed by stirring overnight at ˜40° C. The reaction was poured into a mixture of saturated sodium bicarbonate (50 mL) and water (50 mL) forming a solid. The mixture was stirred for 20 minutes and separated layers. The aqueous layer was extracted with ethyl acetate (EtOAc) twice. The combined organic layers was dried over magnesium sulfate, filtered and concentrated on a rotary evaporator to yield a tan solid. The solid was dissolved in chloroform and loaded onto 100 g of silica gel. The silica gel was eluted with 10% ethyl acetate/hexanes followed by 20% ethyl acetate/hexanes. The appropriate fractions were concentrated on a rotary evaporator to yield 2,4-dichloro-6-(3-methoxyphenyl)-1,3,5-triazine (VIII) as a white solid (0.52 g, 4.50 g). ESI/MS 256.1, 258.1, 260.1 (M+H).
Quantity
3.69 g
Type
reactant
Reaction Step One
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:8](Cl)=[N:7][C:5]([Cl:6])=[N:4][C:2]=1[Cl:3].[CH3:10][O:11][C:12]1[CH:13]=[C:14]([Mg]Br)[CH:15]=[CH:16][CH:17]=1.C(=O)(O)[O-].[Na+].O>C1COCC1.C(Cl)(Cl)Cl>[Cl:3][C:2]1[N:4]=[C:5]([Cl:6])[N:7]=[C:8]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([O:11][CH3:10])[CH:17]=2)[N:1]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
3-methoxyphenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution became warm
STIRRING
Type
STIRRING
Details
by stirring overnight at ˜40° C
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
forming a solid
STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
separated layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (EtOAc) twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
WASH
Type
WASH
Details
The silica gel was eluted with 10% ethyl acetate/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The appropriate fractions were concentrated on a rotary evaporator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)Cl)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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